2-azidoacétate de tert-butyle

Vue d'ensemble

Description

Tert-butyl 2-azidoacetate is a chemical compound that is part of a broader class of azido compounds, which are characterized by the presence of the azido functional group (-N3). These compounds are of interest due to their potential applications in various chemical reactions and as precursors for the synthesis of other chemical entities.

Synthesis Analysis

The synthesis of tert-butyl azidoacetate and related compounds has been explored in several studies. For instance, the use of tert-butyl azidoformate has been reported to react with the conjugate bases of indole derivatives to yield N-(tert-butoxycarbonyl)indole derivatives . Additionally, tert-butyl azidoacetate has been utilized in the Hemetsberger-Knittel reaction, which improved the aldol reaction of less reactive aldehydes and facilitated the synthesis of tert-butyl indole-2-carboxylate from aldehydes .

Molecular Structure Analysis

The molecular structure of azido(tert-butylperoxy)methyl compounds, which are related to tert-butyl 2-azidoacetate, has been determined by X-ray diffraction. This study provided the first example of a molecular structure for this class of molecules . Moreover, the molecular structure of tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate, a compound with a similar tert-butyl group, was characterized using single crystal X-ray diffraction analysis .

Chemical Reactions Analysis

Tert-butyl 2-azidoacetate and its derivatives are involved in various chemical reactions. For example, p-tert-butylcalix arene-tetra-O-acetate has been used as a nanoreactor to facilitate the cross-coupling of aromatic amines to produce azo-compounds, with silver nitrate acting as a catalyst . Additionally, (tert-butyl-NNO-azoxy)acetonitrile, a related compound, has been synthesized and used as a precursor for nitrogen heterocycles, demonstrating the versatility of tert-butyl azido compounds in synthetic chemistry .

Physical and Chemical Properties Analysis

The physical and chemical properties of tert-butyl azido compounds are influenced by the presence of the azido group and the tert-butyl moiety. These compounds have been characterized using various analytical methods, including NMR spectroscopy and mass spectrometry . The sensitivities and performance values of these molecules have also been measured, indicating their potential as energetic materials . Furthermore, the reaction of tert-butyl acetoacetate with nucleophiles has been explored, showing its utility in the preparation of acetoacetic acid derivatives .

Applications De Recherche Scientifique

Synthèse de l'acétate de tert-butyle

Le 2-azidoacétate de tert-butyle joue un rôle crucial dans la synthèse de l'acétate de tert-butyle via des réactions d'addition écologiques sur des catalyseurs de silice mésoporeuse avec des sites acides de Brönsted et de Lewis équilibrés . La conversion de l'acide acétique dépend fortement de l'acidité de Brönsted, tandis que la sélectivité de l'acétate de tert-butyle (TBAC) est corrélée linéairement avec le rapport des quantités d'acides de Brönsted et de Lewis .

Production de solvants

L'acétate de tert-butyle (TBAC), synthétisé à l'aide de this compound, est un solvant émergent pour divers produits tels que les revêtements, les détergents industriels et les agents de traitement de surface . Il s'agit d'un solvant organique unique non dangereux pour l'air (HAP), exempt de composés organiques volatils (COV) et ayant une réactivité photochimique négligeable .

Synthèse de l'indole-2-carboxylate d'éthyle

Le this compound est utilisé dans la première étape de la synthèse de l'indole-2-carboxylate d'éthyle . La réaction aldolique d'aldéhydes moins réactifs a été considérablement améliorée en utilisant le this compound .

Production de l'indole-2-carboxylate de tert-butyle

L'indole-2-carboxylate de tert-butyle devient facilement accessible à partir d'aldéhydes en utilisant du this compound . Ce composé présente des applications potentielles dans l'industrie pharmaceutique.

Tert-butylation sélective de sites d'arènes riches en électrons

Le this compound peut être utilisé dans la catalyse acide dual Brønsted/Lewis impliquant un acide protique facilement accessible et respectueux de l'environnement et du fer . Cela favorise la tert-butylation sélective de sites d'arènes riches en électrons en utilisant du di-tert-butylperoxyde .

Impact environnemental

L'utilisation de this compound dans la production de TBAC a entraîné une réduction estimée de plus de 400 millions de livres d'ozone au niveau du sol formé à partir des émissions de solvants aux États-Unis et au Canada .

Orientations Futures

Mécanisme D'action

Target of Action

Tert-butyl 2-azidoacetate is primarily used in organic synthesis as a reagent for the generation of azide compounds . It interacts with electrophilic alkenes such as enols, enamines, and enaldehydes .

Mode of Action

The compound’s mode of action involves its use in the Hemetsberger–Knittel reaction, a method for the synthesis of ethyl indole-2-carboxylate . In this reaction, the aldol reaction of less reactive aldehydes was greatly improved by using tert-butyl 2-azidoacetate .

Biochemical Pathways

Tert-butyl 2-azidoacetate is involved in the synthesis of functionalized indoles, a large number of biologically active compounds . It participates in the base-mediated aldol reaction of aryl aldehyde with ethyl azidoacetate and subsequent thermal cyclization of 2-azidocinnamate .

Pharmacokinetics

Its solubility in organic solvents such as ether, dichloromethane, and chloroform, but almost insoluble in water, may influence its absorption, distribution, metabolism, and excretion .

Result of Action

The result of the action of Tert-butyl 2-azidoacetate is the synthesis of various organic compounds. For example, it has been used to improve the synthesis of ethyl indole-2-carboxylate, a compound of interest in indole chemistry .

Action Environment

Tert-butyl 2-azidoacetate is stable at room temperature but may become unstable and produce explosive gases when heated or exposed to light . Therefore, the compound’s action, efficacy, and stability can be influenced by environmental factors such as temperature and light exposure .

Propriétés

IUPAC Name |

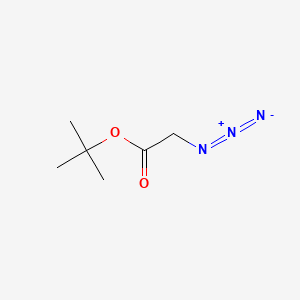

tert-butyl 2-azidoacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11N3O2/c1-6(2,3)11-5(10)4-8-9-7/h4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUEOSPDVAWGMKX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CN=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40213051 | |

| Record name | T-Butylazidoacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40213051 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

6367-36-8 | |

| Record name | t-Butyl azidoacetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006367368 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | T-Butylazidoacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40213051 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.